molecular formula C20H24FN3O2 B2718701 N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide CAS No. 486393-08-2

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide

Cat. No.: B2718701
CAS No.: 486393-08-2
M. Wt: 357.429
InChI Key: FUZCSYORSVGTRY-UHFFFAOYSA-N
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Description

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and an ethyl chain linked to a 3-methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized, often starting from ethylenediamine and a suitable dihaloalkane.

    Introduction of the Fluorophenyl Group: The piperazine intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to introduce the fluorophenyl group.

    Attachment of the Ethyl Chain: The resulting compound is further reacted with an ethylating agent, such as ethyl bromide, to attach the ethyl chain.

    Coupling with 3-Methoxybenzoyl Chloride: Finally, the ethyl-substituted piperazine is coupled with 3-methoxybenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: Studies focus on its interaction with various receptors and its potential as a drug candidate.

    Biology: It is used in research to understand its effects on cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-26-19-4-2-3-16(15-19)20(25)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h2-8,15H,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZCSYORSVGTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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